molecular formula C26H27BrN2O5 B5111564 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate

1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate

Cat. No. B5111564
M. Wt: 527.4 g/mol
InChI Key: CUGKPPURWPPAJY-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as BPP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine, followed by the addition of piperazine and subsequent crystallization with oxalic acid.

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate acts as a partial agonist at the dopamine D2 receptor, which plays a key role in the reward pathway in the brain. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the release of norepinephrine and serotonin, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. In animal models, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the expression of several genes involved in neuroplasticity, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and physiology. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its relatively low solubility in water, which can make it difficult to administer.

Future Directions

There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its effects on neurotransmitter systems. Finally, there is a need for more research on the potential therapeutic applications of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, particularly in the treatment of drug addiction and withdrawal symptoms.

Synthesis Methods

The synthesis of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the intermediate 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine. The piperazine is then crystallized with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. Specifically, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O.C2H2O4/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23;3-1(4)2(5)6/h1-11,16-17H,12-15,18-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGKPPURWPPAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid

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